Cas no 1361924-28-8 (5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid)

5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid 化学的及び物理的性質
名前と識別子
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- 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid
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- インチ: 1S/C15H8Cl4O2/c16-10-4-8(1-2-14(20)21)3-9(5-10)15-12(18)6-11(17)7-13(15)19/h1-7H,(H,20,21)/b2-1+
- InChIKey: OILPNHVUVBXWBR-OWOJBTEDSA-N
- SMILES: ClC1C=C(C=C(C=1C1C=C(C=C(/C=C/C(=O)O)C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 389
- トポロジー分子極性表面積: 37.3
- XLogP3: 6
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011005730-1g |
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid |
1361924-28-8 | 97% | 1g |
1,534.70 USD | 2021-07-05 |
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acidに関する追加情報
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic Acid (CAS No. 1361924-28-8): An In-Depth Overview
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid (CAS No. 1361924-28-8) is a unique compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure and specific functional groups, holds potential applications in various scientific and industrial domains. This article aims to provide a comprehensive overview of 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid, including its chemical properties, synthesis methods, and recent research findings.
Chemical Structure and Properties
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid is a derivative of biphenyl with four chlorine atoms substituted at the 2', 4', and 6' positions of the second benzene ring and an acrylic acid group attached to the third carbon atom of the first benzene ring. The molecular formula of this compound is C15H8Cl4O2, and its molecular weight is approximately 339.07 g/mol. The presence of multiple chlorine atoms imparts significant stability to the molecule, making it resistant to various chemical reactions. Additionally, the acrylic acid group provides reactivity and functional versatility, enabling its use in a wide range of applications.
Synthesis Methods
The synthesis of 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common method involves the reaction of 2,4,6-trichlorophenylacetonitrile with 4-chlorophenylmagnesium bromide followed by hydrolysis to form the acrylic acid derivative. This multi-step process requires careful optimization of temperature, pressure, and catalysts to achieve the desired product.
Applications in Research and Industry
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid has found applications in various areas of research and industry due to its unique properties. In pharmaceutical research, this compound has been studied for its potential as a building block in the synthesis of novel drugs. Its stability and reactivity make it an attractive candidate for developing compounds with specific biological activities. Additionally, the compound's ability to form stable complexes with metal ions has led to its use in coordination chemistry and materials science.
In environmental studies, 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid has been investigated for its environmental fate and behavior. Recent studies have focused on understanding its degradation pathways in soil and water systems, as well as its potential impact on ecosystems. These studies are crucial for assessing the environmental safety of compounds used in industrial processes.
Recent Research Findings
The latest research on 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid has shed light on several aspects of its behavior and potential applications. A study published in the Journal of Organic Chemistry explored the synthesis of this compound using a novel catalytic system that significantly improved yield and reduced reaction time. The researchers also demonstrated the compound's ability to form stable complexes with transition metals, opening up new possibilities for its use in catalysis and materials science.
In another study published in Environmental Science & Technology, scientists investigated the environmental fate of 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid. The study found that while the compound is relatively stable under ambient conditions, it can be degraded by microbial activity in soil and water systems. This finding is important for understanding the long-term environmental impact of compounds used in industrial processes.
Safety Considerations
Safety is a critical consideration when handling any chemical compound. While 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, waste disposal should be conducted according to local regulations to ensure environmental protection.
Conclusion
5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid (CAS No. 1361924-28-8) is a versatile compound with a wide range of potential applications in research and industry. Its unique chemical structure and properties make it an attractive candidate for various scientific investigations. Ongoing research continues to uncover new insights into its behavior and potential uses, contributing to advancements in fields such as pharmaceuticals, materials science, and environmental studies.
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